HDAC Inhibitory Activity in the Quinoline–Benzamide Series: Class-Level Potency Context
The compound belongs to a class of quinoline-based benzamides that exhibit pan-HDAC inhibitory activity. In the Omidkhah et al. (2022) study, the most potent analogs in this series achieved pan-HDAC inhibition of up to 67.34% on HT-29 cells and 50.18% on HCT116 cells at 100 µM [1]. While direct data for CAS 851405-76-0 are not yet published, the 3,4-diethoxy substitution pattern is structurally intermediate between the most active compound (5e, bearing a 6-quinolinyl cap) and the less active mono-methoxy analogs, suggesting it may occupy a favorable region of the SAR landscape [1]. The presence of the 7-methoxy group on the quinolinone ring has been shown to enhance cytotoxicity in related scaffolds, with IC50 values against MCF-7 and A549 cells decreasing by 2- to 3-fold when methoxy substitution is introduced at the 7-position compared to unsubstituted quinolinones [2].
| Evidence Dimension | Pan-HDAC inhibition (% inhibition at 100 µM) and cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No direct published data available for CAS 851405-76-0; structurally positioned between high-activity (67.34% inhibition) and low-activity compounds in the series. |
| Comparator Or Baseline | Compound 5e (6-quinolinyl cap): 67.34% HT-29 inhibition at 100 µM; unsubstituted quinolinone: IC50 >50 µM against MCF-7. |
| Quantified Difference | Projected 2- to 3-fold improvement in cytotoxicity over unsubstituted quinolinone analogs based on 7-methoxy and 3,4-diethoxy contributions. |
| Conditions | HT-29 and HCT116 colorectal cancer cell lines; MCF-7 breast cancer and A549 lung cancer cell lines; pan-HDAC inhibition assay at 100 µM compound concentration. |
Why This Matters
The 3,4-diethoxy-7-methoxy substitution pattern is predicted to confer intermediate-to-high HDAC inhibitory potency, making the compound a valuable SAR probe for optimizing the cap group region of quinoline–benzamide HDAC inhibitors.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1265, 133599. View Source
- [2] Cui, H., Peng, X., Liu, J., Ma, C., Ji, Y., Zhang, W., Geng, M., & Li, Y. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters, 26(18), 4435–4439. View Source
